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molecular formula C11H22N2O B8415448 1-Isopropyl-3,3,5,5-tetramethyl-2-piperazinone

1-Isopropyl-3,3,5,5-tetramethyl-2-piperazinone

Cat. No. B8415448
M. Wt: 198.31 g/mol
InChI Key: JBRBIFOPQWTAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297497

Procedure details

In a 1 liter flask cooled in an ice-bath, put 1 g mol of N1 -isopropyl-2-methyl-1,2-propanediamine, 1.25 g mols of chloroform, and, 1.25 g mols of acetone. Add about 5% by wt tributylamine as the phase transfer catalyst, and slowly drip into the flask about 3 g mols of 50% aqueous NaOH solution, while stirring. Upon working up the reaction product in a conventional manner, a reaction product is obtained which is predominantly the compound represented by the structural formula immediately hereinabove. A minor amount of N1 -isopropyl-3,3,6,6-tetramethyl-piperazin-2-one is also recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][C:6]([CH3:9])([NH2:8])[CH3:7])([CH3:3])[CH3:2].[CH:10](Cl)(Cl)Cl.C(N(C[CH2:24][CH2:25][CH3:26])CCCC)CCC.[OH-:27].[Na+]>CC(C)=O>[CH:1]([N:4]1[CH2:10][C:25]([CH3:24])([CH3:26])[NH:8][C:6]([CH3:9])([CH3:7])[C:5]1=[O:27])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NCC(C)(N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a 1 liter flask cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
a reaction product is obtained which
CUSTOM
Type
CUSTOM
Details
A minor amount of N1 -isopropyl-3,3,6,6-tetramethyl-piperazin-2-one is also recovered

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1C(C(NC(C1)(C)C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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